(S)-5-Benzyl-2-mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(S)-5-Benzyl-2-mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate” is a chiral nitrogen ligand used for enantioselective synthesis . It’s a triazole compound with a molecular weight of 331.11 and a molecular formula of C14H18BF4N3O .
Molecular Structure Analysis
The molecular structure of this compound includes a five-membered triazole ring fused with a six-membered oxazine ring . The InChI code for this compound is 1S/C21H24N3O.BF4/c1-15-9-16(2)21(17(3)10-15)24-14-23-19(12-25-13-20(23)22-24)11-18-7-5-4-6-8-18;2-1(3,4)5/h4-10,14,19H,11-13H2,1-3H3;/q+1;-1/t19-;/m0./s1 .Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 200-206 °C . The SMILES string for this compound is FB-(F)F.CC1=C(C©=CC©=C1)[N+]2=CN3C(COC©©[C@@H]3CC4=CC=CC=C4)=N2 .Scientific Research Applications
Heterocyclic Compounds and Biological Significance
Research on triazoles, including 1,2,3-triazines and 1,2,4-triazoles, highlights their significant role in medicinal chemistry due to their diverse biological activities. These compounds have been synthesized and evaluated across different models, demonstrating a wide spectrum of pharmacological activities such as antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, and antimicrobial properties. Their versatility and potent pharmacological activity make triazoles, including related structures, critical moieties for drug development and research exploration (Tarawanti Verma, Manish Sinha, N. Bansal, 2019).
Catalytic Applications and Environmental Concerns
Another dimension of research focuses on nitrogen-doped porous polymers for CO2 capture and conversion, emphasizing the importance of nitrogen-containing heterocycles in environmental chemistry. Covalent triazine frameworks (CTFs) are particularly noted for their efficiency in CO2 capture due to their high surface area, permanent porosity, and structural tunability. Such materials, incorporating triazine or related nitrogen-containing heterocycles, offer sustainable solutions for addressing environmental challenges, showcasing the role of these compounds beyond pharmacological applications (A. Mukhtar et al., 2020).
Synthetic Chemistry and Material Science
The synthesis and functionalization of triazole derivatives have been extensively studied, with applications ranging from the development of new drugs to materials science. Novel synthetic routes for 1,4-disubstituted 1,2,3-triazoles, for instance, have garnered attention due to their relevance in drug discovery and the potential for creating materials with novel properties. These advancements underline the synthetic versatility and utility of triazole compounds in creating complex molecular architectures with specific biological or physical properties (C. Kaushik et al., 2019).
Properties
IUPAC Name |
(5S)-5-benzyl-2-(2,4,6-trimethylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N3O.BF4/c1-15-9-16(2)21(17(3)10-15)24-14-23-19(12-25-13-20(23)22-24)11-18-7-5-4-6-8-18;2-1(3,4)5/h4-10,14,19H,11-13H2,1-3H3;/q+1;-1/t19-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDJKWKAKIPVMW-FYZYNONXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3C(COCC3=N2)CC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3[C@H](COCC3=N2)CC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BF4N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.